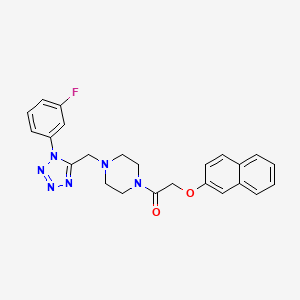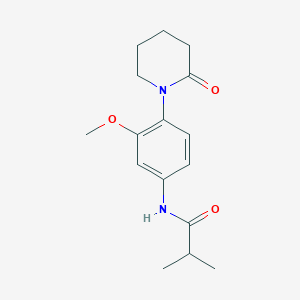
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” is also known as Apixaban (BMS-562247). It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular formula of Apixaban is C25H25N5O4 . It has a tetrahydropyrazolopyridinone scaffold, which is a bicyclic structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban involve the modification of the carboxamido linker and its cyclization to form a novel bicyclic tetrahydropyrazolopyridinone scaffold .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans. It has a low potential for drug-drug interactions. The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .科学的研究の応用
Discovery and Development of Met Kinase Inhibitors
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide is structurally related to compounds identified as potent and selective inhibitors of the Met kinase family. Research has led to the development of substituted analogs demonstrating improved enzyme potency and kinase selectivity. These compounds, through oral administration, have shown complete tumor stasis in Met-dependent human gastric carcinoma models, with some advancing into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Antimicrobial and Anti-inflammatory Applications
A new heterocycle compound closely related to this compound has been synthesized and evaluated for its nursing and treatment applications against children's bronchial pneumonia. It demonstrated significant biological activity, potentially through the inhibition of TNF-α and IL-1β release into the alveolar lavage fluid, and by affecting NF-κB activation levels in respiratory tract epithelial cells (Ding & Zhong, 2022).
Bone Turnover and Osteoporosis Prevention
Compounds structurally analogous to this compound have been identified as potent antagonists of the alpha(v)beta(3) receptor, showing significant efficacy in in vivo models of bone turnover. Such compounds are selected for clinical development aimed at the prevention and treatment of osteoporosis, highlighting their potential in affecting bone metabolism (Hutchinson et al., 2003).
Anticoagulant Intermediate Synthesis
This compound is closely related to intermediates used in the synthesis of anticoagulants such as apixaban. Studies have provided valuable X-ray powder diffraction data for these compounds, facilitating the understanding of their crystalline structures and purity levels, crucial for the development of effective anticoagulant medications (Wang et al., 2017).
作用機序
Target of Action
The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa , affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, Apixaban effectively disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The inhibition of FXa by Apixaban results in a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes Apixaban effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, the pH level can affect its solubility . At physiological pH (1.2 - 6.8), Apixaban does not ionize, and its aqueous solubility across the physiological pH range is approximately 0.04 mg/mL . Furthermore, the presence of other drugs can potentially interact with Apixaban, although it generally has a low potential for drug-drug interactions .
将来の方向性
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)17-12-7-8-13(14(10-12)21-3)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLFSAOMDYWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

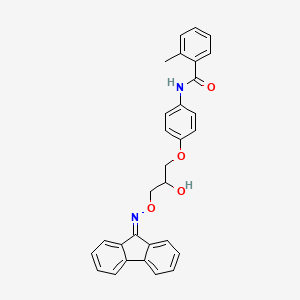
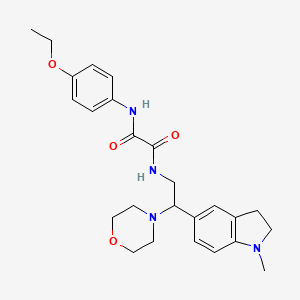
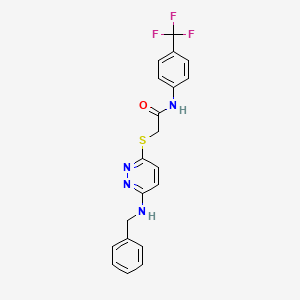
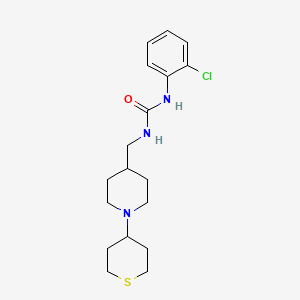

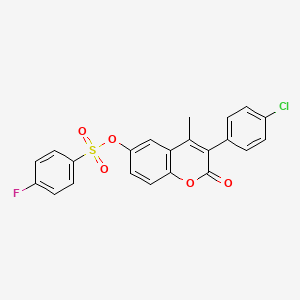
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)
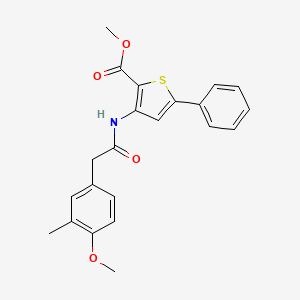
![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)
![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)
![2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B2888418.png)
